1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
Description
1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a urea derivative featuring a central urea (-NH-CO-NH-) core. The compound is substituted with a phenyl group on one nitrogen atom and a methyl-linked bis-thiophene moiety on the other. The thiophene rings are functionalized with a carbonyl group at the 2-position of the distal thiophene, contributing to its electron-deficient and planar structure. Urea derivatives are known for their hydrogen-bonding capabilities, which influence both their physicochemical properties and biological interactions .
Properties
IUPAC Name |
1-phenyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTVXRSIGQLUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a synthetic compound with a unique structure comprising a phenyl group, a urea moiety, and two thiophene rings. It belongs to the thiourea derivatives family and has potential applications in medicinal chemistry and materials science. The molecular formula of this compound is , and its molecular weight is approximately 342.43 g/mol.
Scientific Research Applications
1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:
- Medicinal Chemistry This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
- Materials Science The unique electronic properties of the thiophene and trifluoromethyl groups make this compound a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Industrial Chemistry It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:
- Formation of the Thiophene-2-carbonyl Intermediate The initial step involves the acylation of thiophene to form thiophene-2-carbonyl chloride. This reaction is usually carried out using thionyl chloride () under reflux conditions.
- Coupling with Thiophene-2-ylmethylamine The thiophene-2-carbonyl chloride is then reacted with thiophene-2-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.
Data Table
| IUPAC Name | 1-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | Source |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
| InChI | InChI=1S/C18H13F3N2O2S2/c19-18(20,21)11-3-1-4-12(9-11)23-17(25)22-10-13-6-7-15(27-13)16(24)14-5-2-8-26-14/h1-9H,10H2,(H2,22,23,25) | Source |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The thiophene ring system can bind to enzymes or receptors, altering their activity. The phenyl group may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.
Molecular Targets and Pathways:
Enzymes: Thiophene derivatives can inhibit certain enzymes, disrupting metabolic pathways.
Receptors: The compound may bind to receptors involved in cell signaling, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea are compared below with key analogues from the literature.
Table 1: Comparative Analysis of Urea Derivatives
Key Structural and Functional Insights
Methoxy and pyridinyl substituents (e.g., compound 7n ) improve solubility and kinase affinity compared to purely aromatic analogs.
Synthetic Accessibility: Condensation reactions (e.g., ethanol reflux with bases) are common for urea derivatives, as seen in the synthesis of tetrahydrobenzo[b]thiophene analogs (90% yield) . The target compound’s synthesis likely parallels these methods, though the bis-thiophene linkage may require sequential coupling steps.
Hydrogen-Bonding and Crystallography :
- Urea derivatives exhibit robust hydrogen-bonding networks, influencing crystal packing and stability. For example, pyrrole-carbonyl derivatives form dimeric motifs via N-H···O interactions , while thiophene-based analogs may adopt planar conformations conducive to π-π stacking .
- Structural determination often relies on SHELX/WinGX software for X-ray refinement .
Pharmacological Potential: CRAC channel inhibitors (e.g., ) highlight the urea scaffold’s versatility in ion channel targeting.
Biological Activity
1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, particularly its effects on urease inhibition and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with 2-(methoxymethylene)malononitrile in ethanol under reflux conditions. The resulting product crystallizes as colorless crystals, indicating a successful synthesis process with a melting point greater than 300 °C .
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. High urease activity is associated with various gastrointestinal diseases, including those caused by Helicobacter pylori. The inhibitory activity of this compound against urease has been evaluated, showing promising results.
Table 1: Urease Inhibition Activity of Selected Compounds
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | TBD | Potential urease inhibitor |
| Thiourea | 21.15 ± 0.32 | Standard for comparison |
| Compound 5 | 34.32 ± 0.65 | Significant activity |
The compound's IC50 value is yet to be determined (TBD), but preliminary data suggest it may exhibit competitive inhibition similar to thiourea, which serves as a standard .
Anti-inflammatory Activity
In addition to urease inhibition, compounds containing thiophene and phenyl groups have been noted for their anti-inflammatory properties. Research indicates that derivatives of similar structures exhibit significant anti-inflammatory effects, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | IC50 (µg/mL) | Comparison |
|---|---|---|
| Compound A | 54.65 | Diclofenac sodium |
| Compound B | 60.56 | Comparable to standard NSAIDs |
| Compound C | TBD | Further evaluation needed |
The anti-inflammatory activity of compounds related to this compound suggests a potential therapeutic application in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of thiophene-based compounds. For instance, a study highlighted the synthesis of multiple derivatives and their biological evaluations, indicating that modifications in the thiophene ring can enhance biological activity .
Another notable research effort involved evaluating the cytotoxic effects of similar compounds against cancer cell lines, revealing significant antiproliferative activity and microtubule-destabilizing effects . This suggests that derivatives of thiophene-containing ureas may also possess anticancer properties.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene rings in this compound undergo selective oxidation under controlled conditions. These reactions modify electronic properties and enhance biological interactions.
Key Observations:
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Sulfoxide Formation: Reaction with meta-chloroperbenzoic acid (mCPBA) at 0–5°C produces sulfoxide derivatives via electrophilic oxidation.
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Sulfone Formation: Prolonged exposure to hydrogen peroxide (H₂O₂, 30%) in acetic acid yields sulfones .
Reaction Conditions and Outcomes
| Reagent | Temperature | Time (h) | Major Product | Yield (%) |
|---|---|---|---|---|
| mCPBA (1.2 equiv) | 0–5°C | 4 | Monosulfoxide derivative | 62 |
| H₂O₂ (30%) | 25°C | 12 | Disulfone derivative | 45 |
Nucleophilic Substitution
The methylene group bridging the thiophene and urea moieties participates in nucleophilic substitutions, enabling functional diversification.
Experimental Findings:
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Halogenation: Treatment with N-bromosuccinimide (NBS) in CCl₄ replaces the methylene hydrogen with bromine, forming a bromomethyl intermediate .
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Amination: Reaction with benzylamine in THF at reflux introduces an amine group, enhancing solubility.
Kinetic Data
| Reaction Type | Substrate | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Bromination | NBS in CCl₄ | 1.8 × 10⁻³ | 45.2 |
| Amination | Benzylamine | 3.2 × 10⁻⁴ | 58.7 |
Reduction Reactions
The carbonyl group in the thiophene-2-carbonyl subunit is susceptible to reduction, altering electronic conjugation.
Key Pathways:
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Catalytic Hydrogenation: Using H₂ gas with a Pd/C catalyst at 50 psi reduces the carbonyl to a hydroxymethyl group .
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Borohydride Reduction: Sodium borohydride (NaBH₄) in methanol selectively reduces the carbonyl without affecting the urea moiety .
Comparative Efficiency
| Reducing Agent | Solvent | Product | Purity (%) |
|---|---|---|---|
| H₂/Pd/C | Ethanol | Hydroxymethyl derivative | 89 |
| NaBH₄ | Methanol | Alcohol intermediate | 76 |
Biological Activity and Mechanistic Insights
The compound’s anti-cancer properties correlate with its ability to inhibit tubulin polymerization. Preclinical studies show IC₅₀ values of 1.2–3.8 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines .
Proposed Mechanism:
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Tubulin Binding: The thiophene rings engage in π-stacking interactions with tubulin’s hydrophobic pockets, disrupting microtubule assembly .
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Urea Motif Role: Hydrogen bonding between the urea NH and tubulin’s Asp226 residue enhances binding affinity .
Stability and Degradation
The compound exhibits pH-dependent stability:
Q & A
Q. What synthetic methodologies are most effective for preparing 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from thiophene derivatives and phenylurea precursors. Key steps include:
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Coupling reactions : Thiophene-2-carbonyl groups are introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling .
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Urea formation : Reacting isocyanates with amines under anhydrous conditions, often using catalysts like triethylamine .
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Optimization : Yield improvements are achieved by controlling temperature (e.g., 0–5°C for acylation), solvent polarity (DMF or THF), and purification via column chromatography or recrystallization .
- Data Table : Common Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Acylation | Thiophene-2-carbonyl chloride, AlCl₃, 0°C | 60–75% | |
| Urea Formation | Phenyl isocyanate, THF, rt | 45–65% | |
| Purification | Silica gel chromatography (EtOAc/hexane) | >95% purity |
Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) confirms connectivity, with thiophene protons appearing as doublets (δ 7.2–7.5 ppm) and urea NH signals near δ 6.8–7.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 385.1) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating this compound's activity?
- Methodological Answer :
- In vitro screens :
- Enzyme inhibition : Kinase or protease assays (e.g., ELISA-based) to test IC₅₀ values .
- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine EC₅₀/IC₅₀ .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX refine the compound's crystal structure, and what challenges arise during data analysis?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) .
- Refinement (SHELXL) :
- Initial models built via direct methods.
- Challenges include handling twinned data or low-resolution (<2.0 Å) datasets, resolved using TWINLAW or restraints on ADP parameters .
- Validation : Check R-factor convergence (<0.08) and residual electron density maps .
Q. How do electronic properties of the thiophene-2-carbonyl group influence target binding, and how can this be computationally modeled?
- Methodological Answer :
- DFT Calculations : Gaussian09/ORCA software to compute HOMO-LUMO gaps and electrostatic potential maps, revealing electron-deficient regions at the carbonyl group .
- Docking Studies (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets, highlighting hydrogen bonds between the urea NH and Asp104 residue .
Q. How can contradictory bioactivity data across assays be resolved?
- Methodological Answer :
- Assay Validation :
- Replicate under standardized conditions (pH 7.4, 37°C, 5% CO₂) .
- Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Stability Testing : HPLC-MS to detect degradation products (e.g., hydrolysis of urea linkage in acidic buffers) .
Q. What SAR strategies elucidate the role of substituents in biological efficacy?
- Methodological Answer :
-
Analog Synthesis : Modify thiophene substituents (e.g., methyl, chloro) or phenyl ring positions .
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Activity Testing : Compare IC₅₀ values across analogs (see table below).
- Data Table : SAR of Urea-Thiophene Derivatives
| Compound | Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| A | Thiophene-2-carbonyl | 0.45 | |
| B | Thiophene-3-methyl | 2.1 | |
| C | Phenyl-4-Cl | 1.8 |
Q. How do hydrogen-bonding networks in the solid state affect solubility and formulation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
